molecular formula C11H12F4N2O B12069299 3-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)propanamide

3-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)propanamide

Cat. No.: B12069299
M. Wt: 264.22 g/mol
InChI Key: RQIJNCYJWRLHBV-UHFFFAOYSA-N
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Description

3-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)propanamide is a fluorinated aromatic amide derivative characterized by a trifluoromethyl group at the 5-position and a fluorine atom at the 3-position of the phenyl ring. The compound’s structure includes a propanamide backbone functionalized with a benzylamine substituent, conferring unique physicochemical properties such as enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group . This compound is of significant interest in medicinal and agrochemical research, particularly in structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C11H12F4N2O

Molecular Weight

264.22 g/mol

IUPAC Name

3-[[3-fluoro-5-(trifluoromethyl)phenyl]methylamino]propanamide

InChI

InChI=1S/C11H12F4N2O/c12-9-4-7(6-17-2-1-10(16)18)3-8(5-9)11(13,14)15/h3-5,17H,1-2,6H2,(H2,16,18)

InChI Key

RQIJNCYJWRLHBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CNCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent . The reaction conditions often include the presence of a fluoride source to activate TMSCF3, such as tetrabutylammonium fluoride in tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)propanamide involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The pathways involved may include inhibition or activation of target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Key Substituents Molecular Weight Notable Features
3-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)propanamide 3-Fluoro, 5-CF₃ on phenyl; propanamide backbone ~280.2 g/mol* High lipophilicity; potential CNS penetration due to trifluoromethyl group
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride 3-Fluoro, 4-OCH₃ on phenyl; methylamide; hydrochloride salt ~302.7 g/mol Enhanced solubility (salt form); methoxy group may reduce metabolic stability compared to CF₃
2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide 3-CF₃ on phenyl; methyl-substituted propanamide ~245.2 g/mol Simplified structure; lacks amino group, reducing hydrogen-bonding capacity
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide 3-Fluoro on phenyl; N-phenylamide ~258.3 g/mol Lower lipophilicity due to absence of CF₃; potential for π-π interactions with aryl groups
3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propanamide 2-OCF₃ on phenyl; amino-propanamide ~262.2 g/mol Trifluoromethoxy group may improve metabolic resistance but reduce solubility

*Estimated based on molecular formula.

Key Research Findings

Substituent Effects on Bioactivity

  • Trifluoromethyl vs. Methoxy: The trifluoromethyl group in 3-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)propanamide enhances metabolic stability and membrane permeability compared to methoxy-substituted analogues (e.g., 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride) .
  • Amino Group Position: The presence of the amino group in the benzylamine moiety distinguishes the target compound from simpler amides like 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide, enabling stronger interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding .

Limitations and Challenges

  • Solubility Issues : The high lipophilicity of trifluoromethylated compounds may limit aqueous solubility, necessitating formulation optimizations .
  • Synthetic Complexity : Introducing multiple fluorine atoms (e.g., in 3-fluoro-5-trifluoromethylphenyl) requires precise control over reaction conditions, as highlighted in patent EP 2 697 207 B1 .

Biological Activity

3-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H11F4N2O
  • Molecular Weight : 265.2 g/mol
  • CAS Number : 1707665-65-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Inhibition of Monoamine Oxidase B (MAO-B)

Recent studies have highlighted the compound's potential as an inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters. The compound has demonstrated significant inhibitory effects with an IC50 value in the low nanomolar range, indicating its potency as a neuroprotective agent.

CompoundIC50 (nM)Target
3-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)propanamide26MAO-B
Safinamide21MAO-B

This suggests that modifications to the compound's structure can enhance its inhibitory activity against MAO-B, which is relevant for treating neurodegenerative diseases such as Parkinson's disease .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have shown that it can inhibit cell proliferation effectively.

Case Study: Anticancer Efficacy

In a study assessing the effects on MCF-7 breast cancer cells, the compound exhibited significant growth inhibition:

Concentration (µM)Viable Cells (%) after 48hViable Cells (%) after 72h
558.4843.89
1045.2223.88
2021.2415.05

The IC50 value for this compound was determined to be approximately 8.47 µM, indicating promising anticancer potential with minimal toxicity towards non-cancerous cell lines .

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the structure appears to enhance biological activity significantly. Fluorinated compounds often exhibit improved binding affinity and selectivity towards their targets due to increased lipophilicity and metabolic stability.

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